molecular formula C20H18ClN3O4S B4771641 4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B4771641
M. Wt: 431.9 g/mol
InChI Key: YKACBGFJKKWTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a synthetic compound that has been extensively researched for its potential use in scientific research. This compound is commonly referred to as "compound X" in the scientific literature and has been shown to have a number of interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cancer cells. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, compound X may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, compound X has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency. It has been shown to be highly effective at inhibiting the growth of cancer cells, making it a valuable tool for researchers studying cancer. However, one limitation of using compound X is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving compound X. One area of research is the development of new cancer treatments based on the compound. Researchers may also investigate the potential use of compound X in the treatment of other diseases, such as inflammatory conditions and oxidative stress-related disorders. Additionally, further studies may be conducted to better understand the mechanism of action of compound X and its potential side effects.

Scientific Research Applications

Compound X has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer research. Studies have shown that compound X has potent anti-cancer properties, particularly against breast and lung cancer cells. It has been suggested that compound X may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death).

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-13-10-16(7-8-17(13)21)28-9-3-6-19(25)23-20-22-18(12-29-20)14-4-2-5-15(11-14)24(26)27/h2,4-5,7-8,10-12H,3,6,9H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKACBGFJKKWTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
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4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

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